molecular formula C19H24N2O2 B1139434 Praziquantel D11 CAS No. 1246343-36-1

Praziquantel D11

Cat. No.: B1139434
CAS No.: 1246343-36-1
M. Wt: 323.5 g/mol
InChI Key: FSVJFNAIGNNGKK-DHCOBZMXSA-N
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Mechanism of Action

Target of Action

Praziquantel D11, also known as Praziquantel-d11, is an anthelmintic medication used to treat parasitic worm infections . The primary targets of this compound are the β subunits of voltage-gated Ca2+ channels , particularly in Schistosoma mansoni and Schistosoma . A flatworm transient receptor potential ion channel from the melastatin subfamily (TRPM PZQ) was recently identified as a target for Praziquantel action .

Mode of Action

Although the exact mechanism of action is unknown, this compound is hypothesized to interact with its targets, causing significant changes in the parasites. It increases the cell permeability to calcium in schistosomes, causing strong contractions and paralysis of worm musculature . This leads to the detachment of suckers from the blood vessel walls and dislodgment . It is also suggested that the drug works by disrupting an interaction between a voltage-gated calcium channel (SmCav1B) and an accessory protein, SmTAL1 .

Biochemical Pathways

This compound affects the calcium homeostasis in the worm, leading to their paralysis . The contractile action of Praziquantel on the vasculature is mediated by the activation of host serotonergic 5-HT2B receptors (5-HT2BRs) . The drug’s interaction with these targets disrupts the normal functioning of the parasites, leading to their eventual death .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). The drug is well absorbed from the gastrointestinal tract and widely distributed throughout the body . It is metabolized in the liver, and alterations in the liver’s capacity to metabolize Praziquantel can affect systemic levels of the drug . The drug is excreted in the urine .

Result of Action

The molecular and cellular effects of this compound’s action include causing contraction of parasitic schistosomes and constriction of blood vessels within the mesenteric vasculature of the host where the adult blood flukes reside . The contractile action of Praziquantel on the vasculature is mediated by the activation of host serotonergic 5-HT2B receptors .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as the host’s liver capacity to metabolize the drug, observed drug-drug interactions, brand, formulation, and co-administered food can influence the efficacy of Praziquantel . More comprehensive studies of the Praziquantel metabolic pathway and Praziquantel pharmacogenetic studies in humans are needed to further understand these influences .

Biochemical Analysis

Biochemical Properties

Praziquantel D11, like its parent compound Praziquantel, is believed to interact with various enzymes and proteins. The preponderance of scientific evidence suggests that Praziquantel works by dysregulating calcium homeostasis in the worm . It is hypothesized that Praziquantel disrupts an interaction between a voltage-gated calcium channel (SmCav1B) and an accessory protein, SmTAL1 .

Cellular Effects

This compound is expected to have similar cellular effects as Praziquantel. In vitro studies on trematodes and cestodes have shown that Praziquantel induces a rapid contraction of schistosomes by a specific effect on the permeability of the cell membrane . The drug further causes vacuolization and disintegration of the schistosome tegument .

Molecular Mechanism

It is believed to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The drug is thought to work, in part, by disrupting an interaction between a voltage-gated calcium channel (SmCav1B) and an accessory protein, SmTAL1 .

Temporal Effects in Laboratory Settings

Studies on Praziquantel have shown that drug-induced damage to the tegument, exposure of surface antigens, and attachment of host antibody occurred rapidly, within 1 hour, following Praziquantel treatment .

Dosage Effects in Animal Models

Studies on Praziquantel have shown that the threshold concentration to which the parasite must be exposed in order to be eliminated is around 1 μM, and the period of exposure required is about 6 hours .

Metabolic Pathways

Praziquantel is known to undergo an enantioselective first-pass metabolism through the cytochrome CYP450 3A4 isoform and is mainly transformed into the monohydroxylated metabolite R-trans-4-OH-PZQ .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Praziquantel-d11 involves the incorporation of deuterium into the Praziquantel molecule. One common method is the hydrogen-deuterium exchange reaction, where hydrogen atoms in the Praziquantel molecule are replaced with deuterium atoms . This process typically involves the use of deuterated solvents and catalysts under controlled conditions to ensure the selective incorporation of deuterium.

Industrial Production Methods

Industrial production of Praziquantel-d11 follows similar principles but on a larger scale. The process involves the use of continuous flow chemistry to optimize reaction conditions and improve yield . This method allows for precise control over reaction parameters, leading to high purity and efficiency in the production of Praziquantel-d11 .

Chemical Reactions Analysis

Types of Reactions

Praziquantel-d11 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Praziquantel-d11 can lead to the formation of hydroxylated derivatives, while reduction can yield deuterated analogs with altered pharmacokinetic properties .

Scientific Research Applications

Praziquantel-d11 is widely used in scientific research for various applications:

    Chemistry: Used in studies involving isotopic labeling to trace chemical reactions and pathways.

    Biology: Employed in metabolic studies to understand the biotransformation of Praziquantel in biological systems.

    Medicine: Used in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of Praziquantel.

    Industry: Utilized in the development of new formulations and drug delivery systems

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Praziquantel-d11

Praziquantel-d11 is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The presence of deuterium allows for more precise tracking of the compound in metabolic studies and enhances the stability of the molecule . This makes Praziquantel-d11 a valuable tool in pharmacokinetic and pharmacodynamic research, offering insights that are not possible with non-labeled compounds .

Properties

IUPAC Name

2-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexanecarbonyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2/c22-18-13-20(19(23)15-7-2-1-3-8-15)12-17-16-9-5-4-6-14(16)10-11-21(17)18/h4-6,9,15,17H,1-3,7-8,10-13H2/i1D2,2D2,3D2,7D2,8D2,15D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSVJFNAIGNNGKK-DHCOBZMXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)N2CC3C4=CC=CC=C4CCN3C(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])C(=O)N2CC3C4=CC=CC=C4CCN3C(=O)C2)([2H])[2H])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30677345
Record name 2-[(~2~H_11_)Cyclohexanecarbonyl]-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30677345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246343-36-1
Record name 2-[(~2~H_11_)Cyclohexanecarbonyl]-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30677345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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